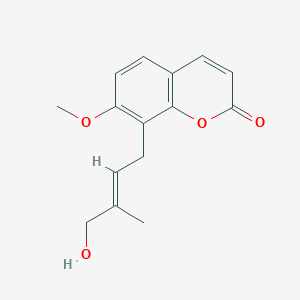
Losartan acid-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Losartan acid-d6 (hydrochloride) is a deuterated form of losartan, a potent and selective angiotensin II type 1 receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of losartan. The deuterium labeling in losartan acid-d6 (hydrochloride) helps in tracing the compound during various biochemical processes, making it a valuable tool in drug development and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of losartan acid-d6 (hydrochloride) involves the incorporation of deuterium atoms into the losartan molecule. The key intermediates in the synthesis are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The synthesis begins with the preparation of these intermediates, followed by their coupling to form the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: In an industrial setting, the synthesis of losartan acid-d6 (hydrochloride) follows a similar route but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The key steps include the preparation of deuterated intermediates, their coupling, and subsequent purification using techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Losartan acid-d6 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring in losartan can undergo substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide and zinc trifluoromethanesulfonate are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of losartan, oxidized or reduced forms of the imidazole ring, and hydrolyzed fragments of the molecule .
Aplicaciones Científicas De Investigación
Losartan acid-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways of losartan and its derivatives.
Biology: Helps in understanding the interaction of losartan with biological targets, such as angiotensin II receptors.
Medicine: Aids in the development of new antihypertensive drugs by providing insights into the pharmacokinetics and dynamics of losartan.
Industry: Utilized in the quality control and validation of losartan formulations
Mecanismo De Acción
Losartan acid-d6 (hydrochloride) exerts its effects by blocking the angiotensin II type 1 receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets include the AT1 receptors located in various tissues, such as the heart, kidneys, and blood vessels. The pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparación Con Compuestos Similares
Losartan Potassium: The non-deuterated form of losartan, widely used as an antihypertensive drug.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: A compound with a similar structure and function, used in the treatment of hypertension and diabetic nephropathy.
Uniqueness of Losartan Acid-d6 (Hydrochloride): The primary uniqueness of losartan acid-d6 (hydrochloride) lies in its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic studies. This feature makes it an invaluable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C22H22Cl2N6O2 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2; |
Clave InChI |
MQEYGHYUCYCJDC-KHHCLRONSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3C(=O)O)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)



![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)








